molecular formula C16H15ClN2O3 B5105600 N-(4-chlorobenzyl)-N'-(2-methoxyphenyl)ethanediamide

N-(4-chlorobenzyl)-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B5105600
M. Wt: 318.75 g/mol
InChI Key: LAOSSBQCBWIXCU-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N’-(2-methoxyphenyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorobenzyl group and a 2-methoxyphenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N’-(2-methoxyphenyl)ethanediamide typically involves the reaction of 4-chlorobenzylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(4-chlorobenzyl)-N’-(2-methoxyphenyl)ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: N-(4-chlorobenzyl)-N’-(2-methoxyphenyl)ethanediamide N-oxide.

    Reduction: N-(4-chlorobenzyl)-N’-(2-methoxyphenyl)ethanediamine.

    Substitution: Products like 4-chloro-2-nitrobenzyl-N’-(2-methoxyphenyl)ethanediamide.

Scientific Research Applications

N-(4-chlorobenzyl)-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N’-(2-methoxyphenyl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N’-(2-methoxyphenyl)ethanediamine: Similar structure but with amine groups instead of amide groups.

    N-(4-chlorobenzyl)-N’-(2-methoxyphenyl)propanediamide: Similar structure with a propanediamide backbone.

Uniqueness

N-(4-chlorobenzyl)-N’-(2-methoxyphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-14-5-3-2-4-13(14)19-16(21)15(20)18-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOSSBQCBWIXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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